(Z)-({6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)(methoxy)amine
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Overview
Description
Preparation Methods
The synthesis of (Z)-({6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)(methoxy)amine involves multiple steps. One common synthetic route includes the reaction of 6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde with methoxyamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
(Z)-({6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)(methoxy)amine undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of (Z)-({6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)(methoxy)amine involves its interaction with specific molecular targets and pathways. It has been found to stimulate the nuclear translocation of the human constitutive androstane receptor (CAR), a nuclear receptor involved in the regulation of various metabolic processes . This interaction leads to the modulation of gene expression and subsequent biological effects.
Comparison with Similar Compounds
(Z)-({6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)(methoxy)amine can be compared with other imidazothiazole derivatives, such as:
Levamisole: Known for its immunostimulatory and anticancer properties.
Imidazo[2,1-b][1,3]thiazole derivatives: These compounds exhibit a wide range of biological activities, including antifungal, antitubercular, and antiviral properties.
The uniqueness of this compound lies in its specific chemical structure and its ability to interact with the CAR receptor, making it a valuable compound for further research and development .
Properties
IUPAC Name |
(Z)-1-[6-(4-chlorophenyl)sulfanylimidazo[2,1-b][1,3]thiazol-5-yl]-N-methoxymethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS2/c1-18-15-8-11-12(16-13-17(11)6-7-19-13)20-10-4-2-9(14)3-5-10/h2-8H,1H3/b15-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCPUUMECGJAJH-NVNXTCNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=C(N=C2N1C=CS2)SC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\C1=C(N=C2N1C=CS2)SC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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